molecular formula C16H16N2O B2444945 2-(3-phenoxypropyl)-1H-benzimidazole CAS No. 313958-74-6

2-(3-phenoxypropyl)-1H-benzimidazole

Cat. No. B2444945
CAS RN: 313958-74-6
M. Wt: 252.317
InChI Key: ZSRJZTUPHCWECZ-UHFFFAOYSA-N
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Description

2-(3-phenoxypropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. This compound belongs to the class of benzimidazoles and has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been investigated for their inhibitory effects on mammalian type I DNA topoisomerases, which are crucial enzymes involved in DNA replication, transcription, and cell division. The study by Alpan, Gunes, and Topçu (2007) synthesized and evaluated three 1H-benzimidazole derivatives, revealing that 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition of topoisomerase I activity. This suggests potential applications in cancer therapy, where the regulation of DNA replication and cell division is a key therapeutic target (Alpan, Gunes, & Topçu, 2007).

Antitubercular Activity

The phenoxyalkylbenzimidazole series, including 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, has been evaluated for antitubercular activity. Chandrasekera et al. (2015) systematically examined various segments of the molecule, identifying compounds with submicromolar activity against Mycobacterium tuberculosis. Notably, these compounds displayed selective bactericidal effects against nonreplicating bacteria, offering a promising direction for developing new antitubercular agents if metabolic stability can be improved (Chandrasekera et al., 2015).

Antimicrobial Activity

Benzimidazole-based Schiff base copper(II) complexes have shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. Paul et al. (2015) synthesized new benzimidazole-containing compounds and demonstrated their DNA binding capabilities and cellular DNA lesion effects, highlighting their potential as antimicrobial and anticancer agents (Paul et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their potential as corrosion inhibitors. A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole and its derivatives, including their protonated forms, explored properties relevant to their action as corrosion inhibitors. The results aligned with experimental data, suggesting these compounds can effectively protect metals against corrosion, particularly in acidic environments (Obot & Obi-Egbedi, 2010).

properties

IUPAC Name

2-(3-phenoxypropyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-7-13(8-3-1)19-12-6-11-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRJZTUPHCWECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-phenoxypropyl)-1H-benzimidazole

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